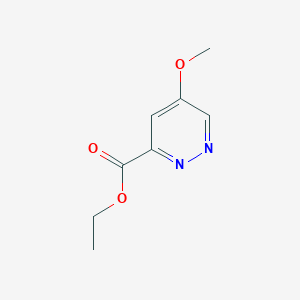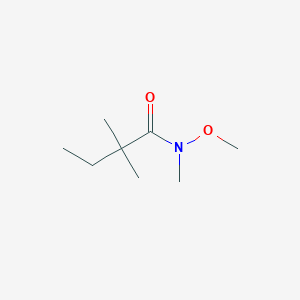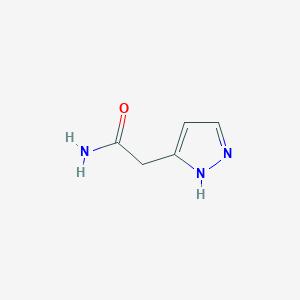
Ethyl 5-methoxypyridazine-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-methoxypyridazine-3-carboxylate is a chemical compound that belongs to the pyridazine family. It has a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol .
Physical And Chemical Properties Analysis
Ethyl 5-methoxypyridazine-3-carboxylate has a molecular weight of 182.18 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the available sources.Applications De Recherche Scientifique
Biomass Conversion and Sustainable Materials
Ethyl 5-methoxypyridazine-3-carboxylate, akin to other derivatives discussed in the literature, may find applications in the conversion of plant biomass to valuable chemicals. A notable example is the use of derivatives for synthesizing furan compounds, such as 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates. These furan derivatives are pivotal for producing sustainable polymers, fuels, and functional materials, highlighting the potential of Ethyl 5-methoxypyridazine-3-carboxylate in green chemistry and sustainability efforts (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmacological Implications
Although not directly related to Ethyl 5-methoxypyridazine-3-carboxylate, research on similar compounds, such as 5-aminosalicylic acid derivatives, elucidates the pharmacological significance of these chemicals. They are primarily used in treating inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease, by acting as anti-inflammatory agents and radical scavengers. This indicates the potential therapeutic applications of Ethyl 5-methoxypyridazine-3-carboxylate in designing new drugs or improving existing treatments (Thomson, 1991).
Environmental and Ecological Research
Compounds related to Ethyl 5-methoxypyridazine-3-carboxylate, such as nonylphenol ethoxylates (NPEs) and their degradation products, have been the focus of environmental toxicology studies. These studies aim to understand the ecotoxicity of such chemicals and their impact on aquatic life, providing a framework for assessing the ecological safety of Ethyl 5-methoxypyridazine-3-carboxylate and its derivatives. This research is crucial for regulatory purposes and developing safer chemical practices (Staples, Mihaich, Carbone, Woodburn, & Klečka, 2004).
Propriétés
IUPAC Name |
ethyl 5-methoxypyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(11)7-4-6(12-2)5-9-10-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTGUAAAHQWCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxypyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)











